molecular formula C9H20O2 B1583069 Dibutoxymethane CAS No. 2568-90-3

Dibutoxymethane

Cat. No. B1583069
CAS RN: 2568-90-3
M. Wt: 160.25 g/mol
InChI Key: QLCJOAMJPCOIDI-UHFFFAOYSA-N
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Description

Dibutoxymethane, also known as Butylal, is an oligoether or acetal containing two butyl groups and a methylene grouping . It is used in cosmetics, as a cleansing agent, or solvent . It reduces the formation of soot and nitrogen oxides when added to diesel fuel . It can be classed as a green solvent, as it contains no halogens, and is not very toxic .


Synthesis Analysis

The synthesis of Dibutoxymethane involves a condensation reaction between a 30-50% formaldehyde solution and butanol, without the use of a co-solvent for the removal of water .


Molecular Structure Analysis

The molecular structure of Dibutoxymethane consists of two butyl groups and a methylene grouping . The chemical formula is C9H20O2 .


Chemical Reactions Analysis

Dibutoxymethane reduces the formation of soot and nitrogen oxides when added to diesel fuel . This suggests that it participates in the combustion reactions within the engine, altering the products of combustion.


Physical And Chemical Properties Analysis

Dibutoxymethane has a molar mass of 160.257 g·mol −1 . It has a density of 0.838 and a boiling point of 179.2 °C . It is insoluble in water and has a refractive index (nD) of 1.406 .

Scientific Research Applications

Summary of the Application

Dibutoxymethane (DBM) is used as a solvent in the analysis of low-density polyethylenes (LDPE) by gel permeation chromatography (GPC). It is a halogen-free and less toxic alternative to 1,2,4-trichlorobenzene (TCB) .

Methods of Application or Experimental Procedures

The molecular weight distributions and the viscosity plots were measured for commercial LDPE samples solubilized in TCB, and DBM, using a GPC system with triple detection (light scattering, differential refractive index and viscometer) .

Results or Outcomes

Similar results were obtained in both solvents for the molecular weight and long chain branching distributions of the analyzed resins, thus confirming the possibility to replace TCB with DBM for the analysis by high-temperature GPC of all types of polyolefins .

Reduction of Soot and Nitrogen Oxides in Diesel Fuel

Summary of the Application

Dibutoxymethane is used as an additive in diesel fuel. It helps in reducing the formation of soot and nitrogen oxides, which are harmful pollutants .

Methods of Application or Experimental Procedures

Dibutoxymethane is added to diesel fuel. The exact procedures and parameters might vary depending on the specific requirements and regulations .

Results or Outcomes

The addition of Dibutoxymethane to diesel fuel reduces the formation of soot and nitrogen oxides .

Use in Cosmetics

Summary of the Application

Dibutoxymethane is used in cosmetics as a cleansing agent or solvent . It is an oligoether (more than one -O- grouping) or acetal containing two butyl groups and a methylene grouping .

Methods of Application or Experimental Procedures

The exact procedures and parameters might vary depending on the specific requirements and regulations . It is generally mixed with other ingredients to form a cosmetic product .

Results or Outcomes

The use of Dibutoxymethane in cosmetics enhances the product’s cleansing properties . It can be classed as a green solvent, as it contains no halogens, and is not very toxic .

Use in Industrial Polyethylene and Technology

Summary of the Application

Dibutoxymethane is used in the analysis of linear polyethylenes (PE) and polypropylenes (PP) by gel permeation chromatography (GPC) and by analytical temperature rising elution fractionation (ATREF) .

Methods of Application or Experimental Procedures

The GPC peaks obtained in Dibutoxymethane with the differential refractive index detector have similar shapes and retention times as those obtained in 1,2,4-trichlorobenzene (TCB). When supplementary online detectors as viscometer and light scattering are available, the triple detection GPC in Dibutoxymethane provided accurate molecular weight values, without the necessity of performing a column calibration with polystyrene standards .

Results or Outcomes

The study confirmed the possibility to replace TCB with Dibutoxymethane for the analysis by high-temperature GPC of all types of polyolefins .

properties

IUPAC Name

1-(butoxymethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-3-5-7-10-9-11-8-6-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCJOAMJPCOIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCOCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062528
Record name Butane, 1,1'-[methylenebis(oxy)]bis-
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Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Butane, 1,1'-[methylenebis(oxy)]bis-
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Product Name

Dibutoxymethane

CAS RN

2568-90-3
Record name Dibutoxymethane
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Record name Dibutoxymethane
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Record name DIBUTOXYMETHANE
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Record name Butane, 1,1'-[methylenebis(oxy)]bis-
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Record name Butane, 1,1'-[methylenebis(oxy)]bis-
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Record name 1,1'-[methylenebis(oxy)]dibutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
175
Citations
M Palczewska-Tulińska… - Journal of Chemical & …, 2000 - ACS Publications
Liquid densities, viscosities, heat capacities, thermal conductivities, and saturated vapor pressures were measured for 99.98 mol % pure dibutoxymethane over the temperature ranges (…
Number of citations: 13 pubs.acs.org
TE Sandoval, MP Gárate, AF Olea - Colloids and Surfaces A …, 2014 - Elsevier
The aggregation of a series of alcohol ethoxylates, C i EO j (j = 3–8), in dibutoxymethane (DBM) has been studied by fluorescence probing measurements using sodium …
Number of citations: 5 www.sciencedirect.com
MP Gárate, A Bejarano, JC de la Fuente - The Journal of Chemical …, 2016 - Elsevier
… The experimental data of dibutoxymethane was compared with those available in literature, … in terms of temperature of pure dibutoxymethane and methyl nonafluorobutyl ether, two new …
Number of citations: 5 www.sciencedirect.com
A Boborodea, F Collignon… - International Journal of …, 2015 - Taylor & Francis
This study presents the possibility of replacing the 1,2,4-trichlorobenzene (TCB) recommended by ASTM D 6474 for the analysis by gel permeation chromatography (GPC) of linear …
Number of citations: 15 www.tandfonline.com
A Boborodea, FM Mirabella, S O'Donohue - Chromatographia, 2016 - Springer
The study presents the possibility to replace the 1,2,4-trichlorobenzene (TCB) for the analysis by gel permeation chromatography (GPC) of low-density polyethylenes (LDPE) with …
Number of citations: 10 link.springer.com
A Boborodea, S O'Donohue - International Journal of Polymer …, 2015 - Taylor & Francis
This study presents the possibility of replacing the 1,2,4-trichlorobenzene (TCB) recommended by ASTM D 6474 for the analysis by gel permeation chromatography (GPC) of …
Number of citations: 6 www.tandfonline.com
A Boborodea, A Brookes - Polymer Testing, 2017 - Elsevier
A new evaporative light scattering detector (ELSD) for the analysis of polyolefins by high temperature gel permeation chromatography (GPC) was recently introduced by Agilent …
Number of citations: 5 www.sciencedirect.com
M Kass, C Janke, E Nafziger - 2022 - sae.org
… with dibutoxymethane as a diesel additive. Here it can be seen that the addition of dibutoxymethane … The implication is that dibutoxymethane would be suitable for use with the …
Number of citations: 4 www.sae.org
ML Wang, SW Chang - Reaction Kinetics and Catalysis Letters, 1993 - Springer
The synthesis of CH 2 (OC 4 H 9 ) 2 by phase transfer catalysis (PTC) has been studied in C 6 H 5 Cl/KOH solution. A pseudo-first-order rate law was applied for describing the reaction …
Number of citations: 6 link.springer.com
E Herrmann, J Hala - Solvent Extraction and Ion Exchange, 1983 - Taylor & Francis
The extraction properties of the dibutyl ester of dibutoxymethane phosphonic acid (DBDBMP) an analog of TBP with a PC bond, were shown to be similar to those of TBP except for …
Number of citations: 4 www.tandfonline.com

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